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Compound of Interest

Compound Name: Tripropyl phosphate

Cat. No.: B103840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

tripropyl phosphate (TnPP), a widely used organophosphorus compound. The information

presented herein is intended to support researchers and scientists in the identification,

characterization, and quantitative analysis of this molecule. This document details nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of tripropyl
phosphate. The following tables summarize the chemical shifts for ¹H, ¹³C, and ³¹P nuclei.

Table 1: ¹H NMR Spectroscopic Data for Tripropyl Phosphate

Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment
Coupling
Constant (J)
Hz

4.00 Quartet 6H O-CH₂-CH₂-CH₃ 6.7

1.71 Multiplet 6H O-CH₂-CH₂-CH₃ -

0.97 Triplet 9H O-CH₂-CH₂-CH₃ 7.4
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Solvent: Deuterated Chloroform (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for Tripropyl Phosphate

Chemical Shift (δ) ppm Assignment

~69 O-CH₂-CH₂-CH₃

~24 O-CH₂-CH₂-CH₃

~10 O-CH₂-CH₂-CH₃

Note: Experimentally determined ¹³C NMR data for tripropyl phosphate is available from

commercial suppliers such as ChemicalBook. The provided values are estimations based on

spectral prediction and data from similar organophosphate esters.

Table 3: ³¹P NMR Spectroscopic Data for Tripropyl Phosphate

Chemical Shift (δ) ppm Multiplicity

-0.66 Singlet

Solvent: Deuterated Chloroform (CDCl₃)

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in tripropyl phosphate based on

their vibrational frequencies.

Table 4: IR Absorption Bands for Tripropyl Phosphate
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkyl)

1280-1260 Strong
P=O stretch (phosphoryl

group)

1060-990 Strong P-O-C stretch

1470-1450 Medium C-H bend (alkyl)

1390-1370 Medium C-H bend (alkyl)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of tripropyl phosphate.

Table 5: Mass Spectrometry Data for Tripropyl Phosphate

m/z Ion Notes

225.1247 [M+H]⁺

Quasi-molecular ion.

Theoretical exact mass is

225.1250.[1][2]

183.0780 [M-C₃H₇+2H]⁺ Loss of a propyl group.

141.0310 [M-2(C₃H₇)+3H]⁺ Loss of two propyl groups.

99.0229 [H₄PO₄]⁺
Phosphoric acid fragment, a

prominent peak.[3]

43.0542 [C₃H₇]⁺ Propyl cation.[3]

Ionization Method: Electrospray Ionization (ESI), positive ion mode

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE III 400 MHz

instrument, is suitable for acquiring ¹H, ¹³C, and ³¹P NMR spectra.

Sample Preparation:

Prepare a dilute solution of tripropyl phosphate (approximately 5-10 mg) in a deuterated

solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg) is typically used.

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10

ppm).

Number of Scans: 8-16 scans are usually sufficient for a clear spectrum.

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to

simplify the spectrum and enhance sensitivity.

Spectral Width: A wider spectral width is required (e.g., 0-100 ppm).

Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the

lower natural abundance of ¹³C.

Relaxation Delay: A 2-second delay is appropriate.

³¹P NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment is standard.

Spectral Width: The chemical shift range for phosphorus is broad; a width of -50 to 50 ppm is

a reasonable starting point.

Number of Scans: 16-32 scans typically provide a good signal-to-noise ratio.

Relaxation Delay: A 2-5 second delay is used.

FT-IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with either a

transmission or an attenuated total reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

Place a single drop of tripropyl phosphate onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin, uniform liquid film

between the plates.

Mount the sandwiched plates in the spectrometer's sample holder.

Acquisition:

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

Background: A background spectrum of the clean, empty sample compartment should be

acquired prior to running the sample.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus,

equipped with an electrospray ionization (ESI) source.
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Sample Preparation:

Prepare a dilute solution of tripropyl phosphate in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1-10 µg/mL.

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Acquisition (Positive ESI Mode):

Ion Source: Heated Electrospray Ionization (HESI).

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-

500).

Capillary Voltage: Typically set between 3.0 and 4.0 kV.

Sheath and Auxiliary Gas Flow Rates: Optimized for stable spray and efficient ionization.

Collision Energy (for MS/MS): To obtain fragment ion data, a collision-induced dissociation

(CID) experiment can be performed. The precursor ion ([M+H]⁺ at m/z 225.12) is isolated

and fragmented using a normalized collision energy of 10-30 eV.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical entity such as tripropyl phosphate.
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Spectroscopic Analysis Workflow for Tripropyl Phosphate
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Caption: Logical workflow for the spectroscopic analysis of tripropyl phosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Tripropyl Phosphate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103840#spectroscopic-data-of-tripropyl-phosphate-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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